2-Chloroethyl trifluoromethanesulfonate
Overview
Description
2-Chloroethyl trifluoromethanesulfonate is an organic compound with the molecular formula C3H4ClF3O3S. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its ability to introduce the trifluoromethanesulfonate group into various substrates, making it a valuable tool in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-chloroethanol with trifluoromethanesulfonic anhydride. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding trifluoromethanesulfonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to slightly elevated temperatures, presence of a base
Major Products Formed: The major products formed from these reactions are trifluoromethanesulfonate esters, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Chloroethyl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a reagent for introducing the trifluoromethanesulfonate group into various organic molecules, facilitating the synthesis of complex compounds.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloroethyl trifluoromethanesulfonate involves the formation of a highly reactive intermediate upon reaction with nucleophiles. This intermediate facilitates the transfer of the trifluoromethanesulfonate group to the nucleophile, resulting in the formation of the desired product. The molecular targets and pathways involved depend on the specific nucleophile and substrate used in the reaction.
Comparison with Similar Compounds
- 2-Bromoethyl trifluoromethanesulfonate
- 2-Iodoethyl trifluoromethanesulfonate
- 2-Fluoroethyl trifluoromethanesulfonate
Comparison: 2-Chloroethyl trifluoromethanesulfonate is unique due to its specific reactivity and stability compared to its bromine, iodine, and fluorine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis. In contrast, the bromine and iodine analogs are more reactive but less stable, while the fluorine analog is less reactive but more stable.
This comprehensive overview highlights the significance of this compound in various fields of scientific research and its unique properties compared to similar compounds
Properties
IUPAC Name |
2-chloroethyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEPTKFBWNNVHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223561 | |
Record name | NSC 314043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-80-5 | |
Record name | NSC 314043 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073323805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC314043 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 314043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloroethyl trifluoromethanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8QW7PCL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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